2,2-Dimethylcyclohexanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

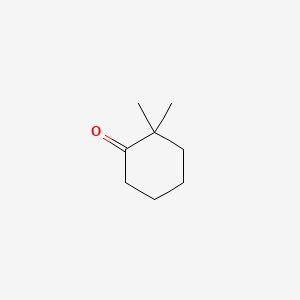

2D Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-8(2)6-4-3-5-7(8)9/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNSPBSQWRKKAPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870859 | |

| Record name | 2,2-Dimethylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193-47-1, 1333-44-4 | |

| Record name | 2,2-Dimethylcyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1193-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethylcyclohexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylcyclohexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001333444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethylcyclohexanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20553 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-Dimethylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylcyclohexanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.173 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-DIMETHYLCYCLOHEXANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-Dimethylcyclohexanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JP29SV6ZY9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,2-Dimethylcyclohexanone chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 2,2-Dimethylcyclohexanone

Introduction

This compound (CAS No. 1193-47-1) is a fascinating and synthetically valuable organic compound.[1][2] As a sterically hindered ketone, its reactivity profile is distinct from that of its non-alkylated or mono-alkylated counterparts. The presence of a gem-dimethyl group at the α-position to the carbonyl not only imposes significant steric constraints but also dictates the regioselectivity of enolate formation, making it a predictable and powerful building block in complex molecule synthesis. This guide provides an in-depth exploration of the core chemical properties, spectroscopic signatures, reactivity, and strategic applications of this compound, with a particular focus on its relevance to researchers, scientists, and professionals in drug development. We will delve into the causality behind its chemical behavior and provide practical, field-proven insights into its synthetic manipulation.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, purification, and use in various reaction conditions.

| Property | Value | Source(s) |

| CAS Number | 1193-47-1 | [1][2][3][4] |

| Molecular Formula | C₈H₁₄O | [1][2][3] |

| Molecular Weight | 126.20 g/mol | [2][3] |

| Appearance | Clear colorless to yellow liquid | [1][4] |

| Melting Point | -20 °C to -21 °C | [1][5] |

| Boiling Point | 169-170 °C (at 768 mmHg) | [1] |

| Density | 0.912 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.448 | [1] |

| Flash Point | 50 °C (122 °F) | [1][3] |

| Solubility | Soluble in chloroform, dichloromethane | [1] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through two primary routes: the oxidation of the corresponding alcohol or the exhaustive methylation of a less substituted cyclohexanone. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Method 1: Oxidation of 2,2-Dimethylcyclohexanol

A reliable and common laboratory-scale synthesis involves the oxidation of 2,2-dimethylcyclohexanol. This precursor alcohol can be prepared via Grignard reaction on cyclohexanone, though it is also commercially available. The oxidation step requires a reagent that can efficiently convert the secondary alcohol to a ketone without promoting side reactions, such as rearrangement, which can be a risk with sterically hindered substrates under acidic conditions.[6] Pyridinium chlorochromate (PCC) is an effective choice for this transformation due to its mild, non-acidic nature.

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with anhydrous dichloromethane (DCM).

-

Reagent Addition: Pyridinium chlorochromate (PCC) (1.5 equivalents) is added to the DCM, followed by a small amount of powdered Celite or silica gel. The Celite acts as a support and simplifies the workup by adsorbing the chromium byproducts.

-

Substrate Addition: A solution of 2,2-dimethylcyclohexanol (1.0 equivalent) in a minimal amount of anhydrous DCM is added dropwise to the stirred PCC suspension at room temperature.

-

Reaction Monitoring: The reaction is typically exothermic. The mixture is stirred at room temperature for 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the disappearance of the starting alcohol.

-

Workup: Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a short pad of silica gel or Florisil to remove the dark chromium residues.

-

Purification: The filtrate is concentrated under reduced pressure. The resulting crude oil is then purified by vacuum distillation or flash column chromatography to yield pure this compound.

Caption: Workflow for the synthesis of this compound via PCC oxidation.

Spectroscopic Analysis

The structure of this compound gives rise to a distinct and predictable spectroscopic fingerprint.[7] Understanding these spectral features is crucial for reaction monitoring and product characterization.

| Spectroscopy | Key Features and Interpretation |

| ¹H NMR | ~2.4 ppm (t, 2H): Protons at C6 (α' to carbonyl). ~1.9 ppm (m, 2H): Protons at C3 (γ to carbonyl). ~1.7 ppm (m, 4H): Protons at C4 and C5 (β to carbonyl). ~1.1 ppm (s, 6H): Singlet for the two equivalent methyl groups at C2. The absence of α-protons at C2 simplifies the spectrum significantly. |

| ¹³C NMR | ~215 ppm: Carbonyl carbon (C1). ~45 ppm: Quaternary carbon (C2). ~40 ppm: Methylene carbon α' to carbonyl (C6). ~35 ppm: Methylene carbon (C3). ~27 ppm: Methyl carbons. ~22 ppm: Methylene carbons (C4, C5). |

| IR Spectroscopy | ~1705 cm⁻¹: Strong, sharp absorption characteristic of a saturated six-membered ring ketone (C=O stretch). The gem-dimethyl group does not significantly shift this frequency compared to cyclohexanone. |

| Mass Spec (EI) | 126 (M⁺): Molecular ion peak. 111: Loss of a methyl group ([M-15]⁺). 83: McLafferty rearrangement product or related fragmentation. 70, 69: Further fragmentation products.[8][9][10] |

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the steric hindrance imposed by the gem-dimethyl group at the C2 position. This structural feature is not merely a passive obstruction; it actively directs the course of many reactions.

Enolate Formation: A Case of Absolute Regioselectivity

Perhaps the most significant aspect of this compound's reactivity is its behavior upon treatment with a base. Unlike ketones with protons on both α-carbons (e.g., 2-methylcyclohexanone), which can form both kinetic and thermodynamic enolates, this compound has no protons at the C2 position.[11] Consequently, deprotonation can only occur at the C6 position.

This absolute regioselectivity is a powerful tool in synthesis. Treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) quantitatively generates a single enolate regioisomer. This predictability eliminates the formation of isomeric byproducts in subsequent alkylation or acylation reactions, streamlining purification and improving yields.

Caption: Regioselective enolate formation from this compound.

Nucleophilic Addition to the Carbonyl

The gem-dimethyl group at C2 provides significant steric shielding to one face of the carbonyl group. This influences the trajectory of incoming nucleophiles in reactions such as Grignard additions, reductions with hydrides, and Wittig reactions. The approach of the nucleophile is preferentially from the less hindered face (anti to the methyl groups), which can lead to a degree of diastereoselectivity in the formation of the corresponding tertiary alcohol.

A notable reaction is the Mg-TiCl₄-catalyzed CH₂-transfer using CH₂Cl₂.[1][12] This process, a type of methylenation, is influenced by the steric environment of the ketone.

Applications in Research and Drug Development

The unique structural and reactivity profile of this compound makes it a valuable intermediate in the synthesis of complex, high-value molecules, particularly in the pharmaceutical sector.[13]

-

Janus Kinase (JAK) Inhibitors: this compound is used as a reagent in the preparation of selective Janus kinase inhibitors.[4] These inhibitors are a class of drugs targeted for the treatment of autoimmune diseases like rheumatoid arthritis and organ transplant rejection. The rigid, well-defined stereochemistry provided by the dimethylcyclohexane core is often crucial for achieving specific binding to the kinase active site.

-

Retinoid Analogs: The compound serves as a starting material for synthesizing ring-demethylated analogs of 9-cis-retinoic acid.[4] Retinoids are involved in vision, cell growth, and differentiation, and their analogs are investigated for applications in oncology and dermatology. The predictable enolate chemistry of this compound allows for the controlled construction of the polyene side chain characteristic of these molecules.

-

General Organic Synthesis: It is employed in the preparation of other synthetic intermediates, such as 6,6-dimethyl-1-vinylcyclohexene.[1][12] Its role as a sterically hindered ketone makes it a useful substrate for studying reaction mechanisms and developing new synthetic methodologies.[1]

Conclusion

This compound is more than just a simple cyclic ketone. Its defining feature—the gem-dimethyl group at the α-position—imparts a unique combination of steric hindrance and absolute regiocontrol in enolate formation. This predictable reactivity profile minimizes the formation of unwanted isomers, a critical advantage in multi-step syntheses where purification can be a significant challenge. For researchers and drug development professionals, this compound represents a reliable and powerful building block for constructing complex molecular architectures, enabling the efficient synthesis of targeted therapeutics and other advanced materials.

References

- This compound. Stenutz. [Link]

- This compound, Thermo Scientific. Fisher Scientific. [Link]

- This compound | CAS No : 1193-47-1.

- 2,2-Dimethyl-cyclohexanone. SpectraBase. [Link]

- Cyclohexanone, 3-hydroxy-2,2-dimethyl-, (S)-. Organic Syntheses Procedure. [Link]

- 2,2-Dimethyl-cyclohexanone - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

- Cyclohexanone, 2,2-dimethyl-. NIST WebBook. [Link]

- 2,4-Dimethylcyclohexanone | C8H14O | CID 102497. PubChem. [Link]

- Synthesis of β-damascone from 2,6-dimethylcyclohexanone. Arkivoc. [Link]

- 2,6-Dimethylcyclohexanone | C8H14O | CID 17780. PubChem. [Link]

- A new Synthesis of 3,4-Dimethyl-2-Cyclohexenone and 3,4-Dimethylcyclohexanone. Journal of the Iowa Academy of Science. [Link]

- 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0031539).

- 2,5-dimethylcyclohexanone | CAS#:2816-57-1. Chemsrc. [Link]

- Mass spectrometric fragmentation of 2-isopropenyl-2,5-dimethylcyclohexanone and 2-isopropyl-2,5-dimethylcyclohexanone. The Journal of Organic Chemistry. [Link]

- 2,2-Dimethyl-cyclohexanone - Optional[17O NMR] - Chemical Shifts. SpectraBase. [Link]

- Synthesis and Purification of 2,6-dimethylcyclohexanol for Application as a General Anesthetic. Smith College. [Link]

- Exploring the Versatility of 4,4-Dimethylcyclohexanone: Applications and Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Acid-catalyzed dehydration of 2,2-dimethylcyclohexanol yields a mixture of 1,2-dimethylcyclohexene and.... Brainly.com. [Link]

- A Convenient Synthesis of 3,3-Dimethylcyclohexanone. Taylor & Francis. [Link]

Sources

- 1. This compound | 1193-47-1 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. This compound, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound [stenutz.eu]

- 6. brainly.com [brainly.com]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Cyclohexanone, 2,2-dimethyl- [webbook.nist.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 2,2-二甲基环己酮 92% | Sigma-Aldrich [sigmaaldrich.com]

- 13. This compound (1193-47-1) at Nordmann - nordmann.global [nordmann.global]

2,2-Dimethylcyclohexanone physical properties

An In-Depth Technical Guide to the Physical and Chemical Properties of 2,2-Dimethylcyclohexanone

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No. 1193-47-1), a key synthetic intermediate in pharmaceutical and fine chemical applications. Designed for researchers, scientists, and professionals in drug development, this document synthesizes core physical data, spectroscopic signatures, reactivity profiles, and established protocols with an emphasis on the underlying chemical principles.

Introduction and Molecular Overview

This compound is a six-membered cyclic ketone characterized by the presence of two methyl groups on the carbon atom alpha to the carbonyl group (C2). This gem-dimethyl substitution creates significant steric hindrance, which profoundly influences its chemical reactivity and physical properties compared to its unsubstituted or mono-substituted analogs. Its utility as a building block is notable in the synthesis of complex molecules, including Janus kinase (JAK) inhibitors for autoimmune diseases and analogs of 9-cis-retinoic acid.[1]

Molecular Identity:

-

IUPAC Name: 2,2-dimethylcyclohexan-1-one[2]

-

Molecular Formula: C₈H₁₄O[3]

-

Molecular Weight: 126.20 g/mol [3]

Below is a diagram illustrating the chemical structure of this compound.

Caption: Molecular structure of this compound.

Core Physical Properties

The physical characteristics of this compound are well-documented and essential for its handling, purification, and use in reactions. It exists as a colorless to yellow liquid at room temperature.[5][6] The quantitative physical data are summarized in the table below.

| Property | Value | Source(s) |

| Melting Point | -21 °C to -20 °C | [4][5] |

| Boiling Point | 169-170 °C at 768 mmHg | [6] |

| Density | 0.912 - 0.915 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.447 - 1.449 | [2] |

| Flash Point | 50 °C (122 °F) | [5][6] |

| Solubility | Soluble in chloroform, dichloromethane | [6] |

Spectroscopic Analysis and Characterization

Spectroscopic methods are fundamental for confirming the identity and purity of this compound. The key expected spectral features are outlined below.

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence of the carbonyl group. A strong, sharp absorption band is expected in the region of 1705-1725 cm⁻¹ , which is characteristic of a saturated six-membered ring ketone. The C-H stretching vibrations of the methyl and methylene groups will appear in the 2850-3000 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is relatively simple due to the molecule's symmetry.

-

δ ~1.1 ppm (singlet, 6H): This signal corresponds to the six equivalent protons of the two methyl groups at the C2 position. The singlet multiplicity is due to the absence of adjacent protons (quaternary C2).

-

δ ~1.7-1.9 ppm (multiplet, 4H): These signals arise from the protons on the C4 and C5 carbons of the ring.

-

δ ~2.3-2.5 ppm (multiplet, 4H): These signals correspond to the protons on the C3 and C6 carbons, which are adjacent to either the quaternary carbon or the carbonyl group.

¹³C NMR Spectroscopy: The carbon NMR spectrum is a powerful tool for confirming the carbon skeleton.

-

δ ~210-215 ppm: The carbonyl carbon (C1).

-

δ ~45-50 ppm: The quaternary carbon (C2) bearing the two methyl groups.

-

δ ~35-40 ppm: The methylene carbons adjacent to the carbonyl (C6) and the quaternary carbon (C3).

-

δ ~20-30 ppm: The remaining methylene carbons (C4, C5) and the methyl carbons.

SpectraBase and other databases confirm the availability of reference spectra for this compound.[7]

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the carbonyl group and the steric hindrance imposed by the gem-dimethyl group.

Enolate Formation

Unlike ketones with protons on both alpha-carbons (e.g., 2-methylcyclohexanone), this compound can only form one regioisomeric enolate.[8] Deprotonation can only occur at the C6 position, which simplifies its use in reactions like alkylations and aldol condensations, as there is no competition between kinetic and thermodynamic enolate formation.

Caption: Regiospecific enolate formation from this compound.

Favorskii Rearrangement

A classic reaction demonstrating the utility of related structures is the Favorskii rearrangement. Treatment of the corresponding α-bromo derivative, 2-bromo-6,6-dimethylcyclohexanone, with a base like sodium hydroxide induces a ring contraction to form 2,2-dimethylcyclopentanecarboxylic acid.[9] This reaction proceeds through a cyclopropanone intermediate and is a powerful method for synthesizing five-membered rings from six-membered precursors.[9]

Use as a Synthetic Intermediate

This compound is a valuable starting material. It may be used in the preparation of 6,6-dimethyl-1-vinylcyclohexene.[6] It is also a reported precursor in multi-step syntheses of complex pharmaceutical targets.[1][10]

Synthesis Protocol: Alkylation of 2-Methylcyclohexanone

A common conceptual route to this compound involves the methylation of 2-methylcyclohexanone. To achieve methylation at the more substituted C2 position, the reaction must be run under conditions that favor the formation of the more stable (thermodynamic) enolate.

Objective: To synthesize this compound from 2-Methylcyclohexanone via thermodynamic enolate alkylation.

Principle: Using a weaker, non-bulky base (like sodium ethoxide) at a higher temperature allows the initially formed kinetic enolate (at C6) to equilibrate to the more substituted and thermodynamically stable enolate (at C2) before alkylation occurs.[8]

Methodology:

-

Setup: A round-bottom flask is equipped with a reflux condenser and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: A catalytic amount of sodium ethoxide is added to a solution of 2-methylcyclohexanone in an appropriate solvent like ethanol.

-

Equilibration: The mixture is heated to reflux to allow the kinetic and thermodynamic enolates to reach equilibrium. The thermodynamic enolate will be the major species present.

-

Alkylation: An alkylating agent, such as methyl iodide (CH₃I), is added to the reaction mixture. The enolate attacks the methyl iodide in an SN2 reaction.

-

Workup: After the reaction is complete, it is cooled and quenched with a weak acid (e.g., saturated aqueous ammonium chloride).

-

Extraction & Purification: The product is extracted into an organic solvent (e.g., diethyl ether), washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed via rotary evaporation. The crude product is then purified by fractional distillation to yield this compound.[8]

Caption: Workflow for the synthesis of this compound.

Safety and Handling

This compound is classified as a flammable liquid and vapor.[11] It is harmful if swallowed, in contact with skin, or if inhaled.[2]

-

GHS Hazard Statements: H226 (Flammable liquid and vapor).[11]

-

Precautionary Statements:

-

P210: Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[11]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[11]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[11]

-

P403+P235: Store in a well-ventilated place. Keep cool.[11]

-

Always consult the latest Safety Data Sheet (SDS) before handling this chemical.[11][12] Use of a chemical fume hood and appropriate personal protective equipment (PPE) is mandatory.

Conclusion

This compound is a sterically hindered ketone with well-defined physical properties and distinct chemical reactivity. Its inability to form competing enolates makes it a predictable and valuable building block in organic synthesis. For researchers in medicinal chemistry and drug development, a thorough understanding of its characteristics, from its spectroscopic signature to its safe handling protocols, is essential for its effective application in the synthesis of novel and complex molecular targets.

References

- Pharmaffili

- Stenutz.this compound.[Link]

- Organic Syntheses.Cyclohexanone, 3-hydroxy-2,2-dimethyl-, (S) - Organic Syntheses Procedure.[Link]

- SpectraBase.2,2-Dimethyl-cyclohexanone.[Link]

- Homework.Study.com.2-Bromo-6,6-dimethylcyclohexanone gives 2,2-dimethylcyclopentanecarboxylic acid...[Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 3. scbt.com [scbt.com]

- 4. This compound [stenutz.eu]

- 5. This compound 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. This compound | 1193-47-1 [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. homework.study.com [homework.study.com]

- 10. This compound (1193-47-1) at Nordmann - nordmann.global [nordmann.global]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

A Comprehensive Spectroscopic Guide to 2,2-Dimethylcyclohexanone

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylcyclohexanone (CAS No. 1193-47-1) is a six-membered cyclic ketone with a molecular formula of C₈H₁₄O and a molecular weight of 126.20 g/mol .[1][2][3] The presence of a gem-dimethyl group adjacent to the carbonyl functionality introduces distinct steric and electronic effects that are reflected in its spectroscopic properties. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into its structural characterization. The detailed spectroscopic information and protocols contained herein are intended to serve as a valuable resource for scientists engaged in synthetic chemistry, drug discovery, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The spectra for this compound are typically acquired in a deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound displays signals corresponding to the protons on the cyclohexane ring and the two methyl groups. The protons on the carbon alpha to the carbonyl group are deshielded and appear at a lower field.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.3 - 2.5 | Multiplet | 2H | H-6 (α to C=O) |

| ~1.8 - 1.9 | Multiplet | 2H | H-3 |

| ~1.6 - 1.7 | Multiplet | 4H | H-4, H-5 |

| 1.08 | Singlet | 6H | 2 x CH₃ |

Data is compiled from typical values for substituted cyclohexanones and may vary slightly based on experimental conditions.[4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon is significantly deshielded and appears at a very low field.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~215 | C=O (C-1) |

| ~45 | C-2 |

| ~38 | C-6 |

| ~35 | C-3 |

| ~27 | 2 x CH₃ |

| ~22 | C-4 |

| ~20 | C-5 |

Data is compiled from typical values for substituted cyclohexanones and may vary slightly based on experimental conditions.[4][5]

Experimental Protocol: NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical solvent peak.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 128 or more) is usually required to obtain a good signal-to-noise ratio for the less sensitive ¹³C nucleus.

-

Figure 1: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| ~2950 - 2850 | Strong | C-H Stretch | Alkane |

| ~1715 | Strong | C=O Stretch | Ketone |

| ~1465 | Medium | CH₂ Bend | Alkane |

The position of the carbonyl stretch at approximately 1715 cm⁻¹ is characteristic of a saturated six-membered cyclic ketone.[6][7][8] Ring strain in smaller cyclic ketones would shift this absorption to a higher wavenumber.[7]

Experimental Protocol: FTIR Spectroscopy (Attenuated Total Reflectance - ATR)

ATR-FTIR is a common and convenient method for analyzing liquid samples.

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and the sample compartment is purged with dry air or nitrogen to minimize atmospheric interference.

-

Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

-

Background Spectrum:

-

Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small drop of this compound onto the ATR crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Cleaning:

-

After analysis, thoroughly clean the ATR crystal with a solvent-moistened soft tissue.

-

Figure 2: Workflow for ATR-FTIR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.

Table 4: Major Fragments in the Mass Spectrum of this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 126 | ~25 | [M]⁺ (Molecular Ion) |

| 111 | ~20 | [M - CH₃]⁺ |

| 98 | ~15 | [M - C₂H₄]⁺ (McLafferty Rearrangement) |

| 83 | ~40 | [M - C₃H₇]⁺ |

| 82 | ~100 | [M - C₃H₈]⁺ (Base Peak) |

| 69 | ~60 | [C₅H₉]⁺ |

| 56 | ~65 | [C₄H₈]⁺ |

| 55 | ~45 | [C₄H₇]⁺ |

| 42 | ~50 | [C₃H₆]⁺ |

Data obtained from the NIST WebBook.[1]

Fragmentation Pathway

The fragmentation of this compound is initiated by the loss of an electron to form the molecular ion (m/z 126). Subsequent fragmentation occurs through various pathways, including alpha-cleavage and McLafferty rearrangement. The base peak at m/z 82 is a result of the loss of a propyl radical followed by the loss of a hydrogen atom.

Figure 3: Simplified Fragmentation Pathway of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for analyzing volatile compounds like this compound.[8]

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile solvent such as dichloromethane or hexane.

-

-

GC-MS System Setup:

-

GC: Use a suitable capillary column (e.g., a non-polar DB-5ms). Set the oven temperature program to achieve good separation (e.g., start at 50°C, ramp to 250°C at 10°C/min).

-

Injector: Set the injector temperature to 250°C.

-

MS: Operate in electron ionization (EI) mode at 70 eV. Set the mass analyzer to scan a range of m/z 40-200.

-

-

Data Acquisition:

-

Inject 1 µL of the prepared sample into the GC.

-

The separated components elute from the GC column and enter the mass spectrometer for ionization and detection.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram.

-

Analyze the mass spectrum of this peak and compare it to a reference library (e.g., NIST) for confirmation.

-

Conclusion

This technical guide provides a comprehensive overview of the key spectroscopic data for this compound. The detailed ¹H NMR, ¹³C NMR, IR, and MS data, along with the step-by-step experimental protocols, serve as a valuable resource for the unambiguous identification and characterization of this important cyclic ketone. The provided workflows and fragmentation pathways offer further insight into the principles behind the spectroscopic analysis, empowering researchers and professionals in their scientific endeavors.

References

- BenchChem (2025). Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters.

- ASU Core Research Facilities. EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR.

- OpenOChem Learn. Ketones.

- Oregon State University (2020). CH 336: Ketone Spectroscopy.

- The Royal Society of Chemistry. Chemical shifts (δ), signal multiplicity and coupling constant (J)

- ACS Publications.

- SpectraBase. 2,2-Dimethyl-cyclohexanone.

- National Institute of Standards and Technology.

- Chemistry LibreTexts (2023). Interpreting C-13 NMR Spectra.

- Thermo Fisher Scientific - US.

- NIST WebBook. Cyclohexanone, 2,2-dimethyl-.

- Chemistry LibreTexts (2023).

- ChemicalBook. 2,2-Dimethylcyclohexane-1,3-dione(562-13-0) 1H NMR spectrum.

- datapdf.com. 2-Isopropenyl-2,5-dimethylcyclohexanone and 2-Isopropyl-2,5-dimethylcyclohexanone.

- Journal of Current Medical Research and Opinion. Gas Chromatography-Mass Spectrometry (GC-MS) Principle, Instrument, Detectors, and Combining Mass Spectrometers with other.

- CHAPTER 2 Fragmentation and Interpret

- YouTube (2022).

- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.

- ResearchGate. Experimental Fourier Transform Infrared spectra of pure 2-methylcyclohexanone.

- Chemguide.

- 1 GAS CHROMATOGRAPHY –MASS SPECTROMETRY Week 1: CHARACTERIZ

- YouTube (2021). Mass spec peak example.

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.

- 13-C NMR Chemical Shift Table.pdf.

- BenchChem (2025). Application Notes and Protocols for FT-IR Spectroscopy of 3,3-Dimethyl-2-pentanone.

- ACS Publications (2024). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes.

- SpectraBase. 2,2-Dimethyl-cyclohexanone - Optional[MS (GC)] - Spectrum.

- Sigma-Aldrich. This compound 92 1193-47-1.

- NIST WebBook. Cyclohexanone, 2-methyl-.

- PubChem. 2,2-Dimethylcyclohexan-1-one | C8H14O | CID 136929.

Sources

- 1. Cyclohexanone, 2,2-dimethyl- [webbook.nist.gov]

- 2. Ketones | OpenOChem Learn [learn.openochem.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. cores.research.asu.edu [cores.research.asu.edu]

- 5. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]

- 6. GC-MS Sample Preparation | Thermo Fisher Scientific - CH [thermofisher.com]

- 7. tsapps.nist.gov [tsapps.nist.gov]

- 8. cmro.in [cmro.in]

An In-depth Technical Guide to the NMR Spectral Analysis of 2,2-Dimethylcyclohexanone

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 2,2-dimethylcyclohexanone, a sterically hindered ketone.[1][2] Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of one- and two-dimensional NMR spectroscopy for the unambiguous structural elucidation of this compound. We will explore the causality behind spectral features and outline robust experimental protocols, ensuring a self-validating approach to analysis.

Molecular Structure and Symmetry Considerations

This compound (C₈H₁₄O, Molar Mass: 126.20 g/mol ) is a cyclic ketone featuring a quaternary carbon at the C2 position, adjacent to the carbonyl group.[3][4][5] This substitution pattern significantly influences the molecule's conformational dynamics and, consequently, its NMR spectra.

The presence of a plane of symmetry that bisects the C1-C4 bond is disrupted by the gem-dimethyl group at C2, rendering the two methyl groups and the protons on each methylene group diastereotopic. This lack of higher-order symmetry means we should expect to see distinct NMR signals for each unique carbon and proton environment.

Caption: Logical workflow for 2D NMR-based structure elucidation.

-

COSY (Homonuclear Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). [6]For this compound, cross-peaks will confirm the H6-H5-H4-H3 coupling network through the cyclohexane ring. The absence of correlations to the methyl signals will confirm they are singlets.

-

HSQC (Heteronuclear Single Quantum Coherence): This powerful experiment correlates each proton signal with the signal of the carbon to which it is directly attached. [7]It provides a definitive link between the ¹H and ¹³C spectra, allowing for the unambiguous assignment of each CH, CH₂, and CH₃ group. For example, the proton signal at ~2.3 ppm will show a cross-peak to the carbon signal at ~40 ppm, assigning them as H6 and C6, respectively.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons (2-3 bonds). [7]It is invaluable for identifying quaternary carbons and piecing together the molecular skeleton. Key expected correlations include from the methyl protons (~1.1 ppm) to the quaternary carbon C2 (~48 ppm) and the carbonyl carbon C1 (~212 ppm).

Experimental Protocol for NMR Analysis

Adherence to a standardized protocol is critical for acquiring high-quality, reproducible NMR data.

A. Sample Preparation:

-

Analyte Purity: Ensure the this compound sample is free of particulate matter and residual solvents. If necessary, purify the compound via distillation or chromatography.

-

Massing: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-30 mg for ¹³C and 2D NMR experiments. [8][9]The higher concentration for ¹³C is necessary due to the lower natural abundance of the ¹³C isotope.

-

Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl₃) is a standard first choice for non-polar to moderately polar organic compounds. [10]4. Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. [8]5. Transfer & Filtration: Transfer the solution into a 5 mm NMR tube. To remove any microscopic solid impurities that can degrade spectral quality, filter the solution through a small cotton or glass wool plug placed in a Pasteur pipette. [11]The final solution height in the tube should be 4-5 cm. [11][12]6. Labeling: Clearly label the NMR tube with the sample identity.

B. Spectrometer Setup and Data Acquisition:

-

Instrument Insertion: Carefully wipe the exterior of the NMR tube before inserting it into the spectrometer's spinner turbine.

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming of the magnetic field to achieve maximum homogeneity, which is crucial for sharp, well-resolved peaks.

-

¹H Spectrum Acquisition: Acquire a standard 1D proton spectrum. A typical experiment involves 8-16 scans.

-

¹³C and DEPT Acquisition: Acquire a broadband-decoupled ¹³C spectrum. Due to the lower sensitivity, this will require a significantly larger number of scans. Subsequently, run DEPT-90 and DEPT-135 experiments to determine carbon multiplicities.

-

2D Spectra Acquisition: Run standard COSY, HSQC, and HMBC pulse programs. These experiments are longer and require careful setup of spectral widths and acquisition times in both dimensions.

Conclusion

The comprehensive NMR analysis of this compound is a prime example of leveraging a suite of modern spectroscopic techniques for definitive structure elucidation. By systematically interpreting 1D ¹H and ¹³C spectra and corroborating assignments with 2D correlation experiments like COSY, HSQC, and HMBC, researchers can achieve an unambiguous and self-validated characterization of the molecule. The principles and workflows detailed in this guide are broadly applicable to the structural analysis of complex organic molecules in academic and industrial research.

References

- SpectraBase. (n.d.). 2,2-Dimethyl-cyclohexanone.

- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.

- University of Missouri-St. Louis. (n.d.). Sample Preparation.

- University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.

- University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Department of Chemistry.

- University of Ottawa. (n.d.). How to make an NMR sample.

- Stenutz, R. (n.d.). This compound.

- The Royal Society of Chemistry. (n.d.). Chemical shifts (δ), signal multiplicity and coupling constant (J) obtained from 1H NMR (1H 600 MHz, CDCl3).

- NIST. (n.d.). Cyclohexanone, 2,2-dimethyl-. NIST Chemistry WebBook.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0031539).

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003315).

- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.

- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.

- Chemistry LibreTexts. (2023, February 11). Two Dimensional Heteronuclear NMR Spectroscopy.

- Chemistry LibreTexts. (2022, October 4). COSY Spectra.

- Chemistry LibreTexts. (2023, February 11). DEPT C-13 NMR Spectroscopy.

Sources

- 1. This compound | 1193-47-1 [chemicalbook.com]

- 2. 2,2-二甲基环己酮 92% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound [stenutz.eu]

- 4. Cyclohexanone, 2,2-dimethyl- [webbook.nist.gov]

- 5. scbt.com [scbt.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. organomation.com [organomation.com]

- 9. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 10. How To [chem.rochester.edu]

- 11. How to make an NMR sample [chem.ch.huji.ac.il]

- 12. depts.washington.edu [depts.washington.edu]

Introduction: Understanding the Sterically Hindered Ketone

An In-depth Technical Guide to 2,2-Dimethylcyclohexanone (CAS: 1193-47-1)

This compound is a fascinating and synthetically useful organic compound.[1][2] Identified by the CAS Registry Number 1193-47-1, this six-membered cyclic ketone is distinguished by the presence of two methyl groups on the carbon atom adjacent (in the alpha-position) to the carbonyl group.[3][4] This gem-dimethyl substitution imparts significant steric hindrance, a feature that profoundly governs its chemical reactivity and makes it a valuable building block in targeted organic synthesis.[5] Its utility has been demonstrated in the synthesis of complex molecules, including analogs of 9-cis-retinoic acid and selective Janus kinase (JAK) inhibitors for treating autoimmune diseases.[1]

This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its spectroscopic signature, unique reactivity, and safe handling protocols.

Core Chemical & Physical Properties

The physical and chemical properties of this compound are foundational to its handling and application in experimental work. It is a colorless liquid at room temperature with a characteristic ketone odor.[1]

| Property | Value | Source(s) |

| CAS Number | 1193-47-1 | [3][6] |

| Molecular Formula | C₈H₁₄O | [3][4][6] |

| Molecular Weight | 126.20 g/mol | [4][7] |

| Appearance | Colourless liquid | [1] |

| Density | 0.912 g/mL at 25 °C | [5][7] |

| Boiling Point | 169-170 °C at 768 mmHg | [7][8] |

| Melting Point | -20 °C | [6][7] |

| Flash Point | 50 °C (122 °F) - closed cup | [6][7] |

| Refractive Index (n20/D) | 1.448 | [6][7] |

| InChIKey | KNSPBSQWRKKAPI-UHFFFAOYSA-N | [3] |

| Canonical SMILES | CC1(C)CCCCC1=O | [3] |

Synthesis and Purification: A Protocol Grounded in Regioselectivity

The synthesis of this compound is a classic example of controlling regioselectivity in enolate chemistry. A common and effective laboratory-scale method involves the exhaustive methylation of 2-methylcyclohexanone. The rationale behind this approach is that the initial methylation at the C-2 position is followed by a second methylation at the same carbon, driven by the reaction conditions.

Synthetic Workflow: α,α-Dimethylation

The process begins with the deprotonation of a less-substituted precursor, like 2-methylcyclohexanone, to form an enolate, which then acts as a nucleophile to attack an alkylating agent such as iodomethane.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Alkylation of 2-Methylcyclohexanone

This protocol describes a representative procedure. All operations should be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon), as strong bases like sodium hydride are water-reactive.

-

Apparatus Setup: Equip a flame-dried, three-necked round-bottomed flask with a magnetic stirrer, a reflux condenser topped with a nitrogen inlet, and a pressure-equalizing dropping funnel.

-

Base Suspension: Under a positive pressure of nitrogen, charge the flask with sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) and anhydrous solvent (e.g., toluene or THF).

-

Enolate Formation: While stirring, add a solution of 2-methylcyclohexanone (1.0 equivalent) in the anhydrous solvent dropwise to the NaH suspension at room temperature. The mixture may warm, and hydrogen gas will evolve. Stir the mixture at room temperature or with gentle heating until hydrogen evolution ceases, indicating complete formation of the sodium enolate.[5]

-

Alkylation: Cool the reaction mixture in an ice bath. Add iodomethane (2.5 equivalents) dropwise via the dropping funnel at a rate that maintains the internal temperature below 20 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for several hours or until TLC/GC analysis indicates the disappearance of the starting material.

-

Quenching: Cautiously quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) to neutralize any unreacted base.

-

Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase three times with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous magnesium sulfate (MgSO₄).[9]

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil contains the desired product along with potential byproducts (like 2,6-dimethylcyclohexanone) and unreacted starting materials.[9][10] Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.[9]

Spectroscopic Analysis and Structural Validation

The identity and purity of this compound are unequivocally confirmed through a combination of spectroscopic techniques. The data available from resources like SpectraBase provide a clear signature for its structure.[11][12]

| Spectroscopic Technique | Key Features and Interpretation |

| ¹H NMR | The spectrum lacks a proton at the α-carbon (C2), a key indicator of disubstitution. The two methyl groups appear as a sharp singlet (6H) around δ 1.0-1.2 ppm. The remaining ring protons (8H) appear as a complex multiplet between δ 1.6-2.5 ppm. |

| ¹³C NMR | A characteristic quaternary carbon signal appears around δ 45-50 ppm (C2). The carbonyl carbon (C=O) gives a signal downfield, typically > δ 210 ppm.[13] The two equivalent methyl carbons resonate at approximately δ 25 ppm. |

| Infrared (IR) Spectroscopy | A strong, sharp absorption band is observed in the range of 1705-1715 cm⁻¹, which is characteristic of the C=O stretching vibration in a six-membered cyclic ketone.[13] |

| Mass Spectrometry (MS) | The electron ionization (EI) mass spectrum shows a molecular ion (M⁺) peak at m/z = 126.[4] Key fragmentation patterns arise from the loss of methyl (M-15, m/z = 111) and propyl (M-43, m/z = 83) groups, and McLafferty rearrangement products. |

Chemical Reactivity: The Influence of Steric Hindrance

The gem-dimethyl group at the C2 position is the dominant structural feature controlling the reactivity of this compound. This steric bulk creates a highly hindered environment around the carbonyl group and dictates the regiochemistry of enolate formation.

Enolate Formation and Subsequent Reactions

Unlike its less substituted analog, cyclohexanone, this compound can only form an enolate on one side of the carbonyl group—at the C6 position. The C2 position is blocked as it is a quaternary, non-enolizable center. This removes any ambiguity in reactions that proceed via an enolate intermediate, making it a predictable and valuable substrate.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound (1193-47-1) at Nordmann - nordmann.global [nordmann.global]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. Cyclohexanone, 2,2-dimethyl- [webbook.nist.gov]

- 5. This compound | 1193-47-1 [chemicalbook.com]

- 6. lookchem.com [lookchem.com]

- 7. 2,2-ジメチルシクロヘキサノン 92% | Sigma-Aldrich [sigmaaldrich.com]

- 8. CAS RN 1193-47-1 | Fisher Scientific [fishersci.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. spectrabase.com [spectrabase.com]

- 12. spectrabase.com [spectrabase.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

The Chemistry of a Hindered Ketone: A Technical Guide to 2,2-Dimethylcyclohexanone

An In-depth Exploration of its Synthesis, Properties, and Historical Context for the Research Scientist.

Introduction

2,2-Dimethylcyclohexanone is a sterically hindered cyclic ketone that serves as a valuable building block and intermediate in organic synthesis.[1][2] Its gem-dimethyl group at the α-position to the carbonyl imparts unique reactivity and stability, making it a subject of interest in both mechanistic studies and the synthesis of complex molecules, including pharmaceuticals and fragrances.[1][3] This technical guide provides a comprehensive overview of this compound, from its fundamental properties and modern synthetic routes to a discussion of its plausible historical discovery and early preparative methods.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and spectral properties is paramount for its application in research and development. This compound is a colorless liquid at room temperature with a characteristic ketone odor.[4][5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₄O | [6] |

| Molecular Weight | 126.20 g/mol | [4][6] |

| CAS Number | 1193-47-1 | [4] |

| Boiling Point | 169-170 °C (at 768 mmHg) | [4] |

| Melting Point | -20 °C | [4] |

| Density | 0.912 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.448 | [4] |

| Flash Point | 50 °C | [5] |

Spectroscopic analysis provides the structural fingerprint of a molecule. The key spectral features of this compound are consistent with its structure, notably the presence of the carbonyl group and the gem-dimethyl moiety. Spectroscopic data for this compound is available across various databases.[7]

Modern Synthetic Methodologies

The contemporary synthesis of this compound and its derivatives relies on well-established and efficient reactions in organic chemistry. A prevalent approach involves the α,α-dimethylation of cyclohexanone or a related precursor.

Direct Alkylation of Cyclohexanone

The direct methylation of cyclohexanone can be challenging due to competing reactions and the formation of isomeric byproducts. However, modern methods using strong bases and controlled reaction conditions can achieve the desired gem-dimethylation.

Experimental Protocol: Synthesis of this compound via Exhaustive Methylation of Cyclohexanone (Illustrative)

Disclaimer: This is a generalized protocol and requires optimization and adherence to all laboratory safety procedures.

Materials:

-

Cyclohexanone

-

Sodium amide (NaNH₂) or Lithium diisopropylamide (LDA)

-

Methyl iodide (CH₃I)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of cyclohexanone in the anhydrous solvent is prepared in a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

The flask is cooled in an ice-salt bath or a dry ice-acetone bath.

-

A solution of a strong, non-nucleophilic base (e.g., LDA in THF) is added dropwise to the stirred cyclohexanone solution to form the enolate.

-

After the addition is complete, the reaction mixture is stirred at a low temperature for a specified time to ensure complete enolate formation.

-

Methyl iodide is then added dropwise, and the reaction is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC).

-

To achieve dimethylation, a second equivalent of base is added, followed by a second equivalent of methyl iodide.

-

The reaction is quenched by the slow addition of a saturated aqueous NH₄Cl solution.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by fractional distillation to yield this compound.

Causality in Experimental Choices:

-

Strong, Non-nucleophilic Base: The use of a base like LDA is crucial to ensure rapid and complete deprotonation to form the enolate without competing nucleophilic addition to the carbonyl group.

-

Anhydrous Conditions: The exclusion of water is critical as the enolate is a strong base and will be quenched by any protic solvent.

-

Inert Atmosphere: Prevents the reaction of the highly reactive enolate with oxygen.

-

Stepwise Methylation: While a one-pot exhaustive methylation is possible, a stepwise approach can offer better control and potentially higher yields of the desired 2,2-dimethyl product over mono-methylated and other byproducts.

Diagram 1: Synthetic Pathway to this compound

Caption: General synthetic scheme for the preparation of this compound from cyclohexanone.

Synthesis from 2,2-Dimethylcyclohexane-1,3-dione

An alternative and often high-yielding route involves the synthesis and subsequent reduction of 2,2-dimethylcyclohexane-1,3-dione. This intermediate is readily prepared from 2-methylcyclohexane-1,3-dione.[8]

Experimental Protocol: Synthesis of 2,2-Dimethylcyclohexane-1,3-dione [8]

Materials:

-

2-Methylcyclohexane-1,3-dione

-

Dry methanol

-

Triton B (40% in methanol)

-

Methyl iodide

-

Concentrated hydrochloric acid

-

Ethyl acetate

-

5% Sodium thiosulfate solution

-

Saturated sodium hydrogen carbonate solution

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a flask equipped with a stirrer, dropping funnel, and reflux condenser, dissolve 2-methylcyclohexane-1,3-dione in dry methanol.

-

Add Triton B dropwise to the stirred solution.

-

After the addition is complete, stir for 10 minutes at room temperature, then add methyl iodide.

-

Heat the solution under reflux for 16-20 hours.

-

Cool the reaction mixture and remove most of the methanol by rotary evaporation.

-

Pour the residue into a mixture of concentrated hydrochloric acid and ice and stir for 30 minutes.

-

Collect any precipitated solid by filtration and extract the filtrate with ethyl acetate.

-

Wash the combined ethyl acetate extracts sequentially with 5% sodium thiosulfate solution, saturated sodium hydrogen carbonate solution, and saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Distill the residue to obtain 2,2-dimethylcyclohexane-1,3-dione.[8]

The resulting 2,2-dimethylcyclohexane-1,3-dione can then be converted to this compound through various reduction methods, such as a Clemmensen or Wolff-Kishner reduction, or via conversion to a dithiane followed by desulfurization.

Historical Context and Plausible Early Synthesis

While a definitive publication detailing the first synthesis of this compound is not readily apparent in the accessible literature, we can infer its likely origins and early synthetic approaches based on the state of organic chemistry in the early 20th century. The pioneering work of chemists like Otto Wallach on cyclic ketones, such as the first documented synthesis of 2-methylcyclohexanone in 1906, provides a valuable historical backdrop.

The concept of the "gem-dimethyl effect," later known as the Thorpe-Ingold effect, which describes the kinetic favorability of cyclization and intramolecular reactions when gem-dimethyl groups are present, was also being developed during this period. This theoretical framework would have encouraged chemists to explore the synthesis and properties of such substituted cyclic compounds.

A plausible early synthesis of this compound would have likely involved the exhaustive methylation of cyclohexanone using the reagents and techniques available at the time.

Plausible Early 20th Century Synthesis Protocol (Hypothetical)

Materials:

-

Cyclohexanone

-

Sodium metal

-

Anhydrous toluene or xylene

-

Methyl iodide

Procedure:

-

In a flask fitted with a reflux condenser, sodium metal would be dissolved in anhydrous toluene or xylene with heating to form a fine suspension.

-

Cyclohexanone would be added to this suspension to form the sodium enolate.

-

Methyl iodide would then be added, and the mixture heated under reflux.

-

A second portion of sodium and methyl iodide would be added to drive the reaction towards dimethylation.

-

After the reaction, water would be carefully added to quench any unreacted sodium and to dissolve the sodium iodide byproduct.

-

The organic layer would be separated, washed with water, and dried.

-

The final product would be isolated by fractional distillation.

Causality and Limitations of Early Methods:

-

Sodium Metal: This was a common and powerful base used in early organic synthesis to generate enolates.

-

High Temperatures: Reactions were often run at higher temperatures for extended periods to ensure completion.

-

Yield and Purity: Without the benefit of modern strong, non-nucleophilic bases and chromatographic purification techniques, the yields of this compound would likely have been modest, and the product would have contained isomeric and mono-alkylated impurities.

Diagram 2: Logical Flow of Early Synthetic Chemistry

Caption: Intersecting factors leading to the likely early synthesis of this compound.

Applications in Modern Synthesis

This compound is a versatile intermediate in the synthesis of a variety of more complex molecules. Its sterically hindered nature can be exploited to direct reactions at other positions of the ring. It has been used in the preparation of:

-

Pharmaceutical Intermediates: The cyclohexanone core is a common scaffold in medicinal chemistry, and the gem-dimethyl group can enhance metabolic stability or modulate biological activity.[1][3]

-

Fragrance Compounds: The structural motif of substituted cyclohexanones is found in many fragrance molecules.

-

Vinylcyclohexene Derivatives: It can be used in the preparation of 6,6-dimethyl-1-vinylcyclohexene.[4]

Conclusion

This compound, a seemingly simple molecule, holds a significant place in the toolkit of the modern organic chemist. Its synthesis, now refined and efficient, has a rich historical context rooted in the foundational explorations of cyclic chemistry. The unique steric and electronic properties conferred by the gem-dimethyl group continue to make it a valuable synthon for the construction of intricate molecular architectures, ensuring its continued relevance in both academic research and industrial applications. This guide has provided a comprehensive overview of its properties, synthesis, and historical background, offering a solid foundation for researchers and professionals in the chemical sciences.

References

- Organic Syntheses, Coll. Vol. 8, p.214 (1993); Vol. 68, p.220 (1990). Link

- Nordmann. This compound (1193-47-1)

- U.S. Patent 5,488,173, issued January 30, 1996. Link

- National Center for Biotechnology Information. "PubChem Compound Summary for CID 136929, 2,2-Dimethylcyclohexan-1-one". Link

- Sigma-Aldrich. This compound. Link

- ARKIVOC 2021, part x, pp 140-150. Link

- The Journal of Organic Chemistry 2005, 70, 2, 681–683. Link

- Pharmaffili

- Journal of Medicinal Chemistry 1973, 16 (7), 770-775. Link

- Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides. Angewandte Chemie (International ed. in English), 54(9), 2825–2828. Link

- Smith College.

- Santa Cruz Biotechnology. This compound. Link

- Fisher Scientific. This compound, 95%, Thermo Scientific. Link

- National Institute of Standards and Technology. Cyclohexanone, 2,2-dimethyl-. Link

- ACS Omega 2021, 6, 46, 30811–30817. Link

- The Journal of Organic Chemistry 2017, 82 (19), 10133-10141. Link

- Wiley. 2,2-Dimethyl-cyclohexanone. Link

- ECHA.

- Journal of the American Chemical Society 2011, 133, 35, 13868–13871. Link

- ResearchGate.

- Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 60(7), 2640–2660. Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Synthesis and Absolute Configuration of Hongoquercin A, an Antibacterial Sesquiterpene‐Substituted Orsellinic Acid Isolated as a Fungal Metabolite | Semantic Scholar [semanticscholar.org]

- 3. US4885397A - Process for the preparation of cyclic ketones by isomerization of epoxides - Google Patents [patents.google.com]

- 4. Liebigs_Annalen [chemeurope.com]

- 5. 2,2-二甲基环己酮 92% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclic ketone synthesis [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Conformational Analysis of 2,2-Dimethylcyclohexanone

Executive Summary

2,2-Dimethylcyclohexanone is a sterically hindered ketone that serves as a valuable model system for understanding the intricate interplay of steric and electronic effects that govern the three-dimensional structure of cyclic molecules.[1] The presence of a gem-dimethyl group adjacent to the carbonyl function introduces significant steric strain, challenging the canonical low-energy chair conformation typically observed in substituted cyclohexanes. This guide provides a comprehensive exploration of the conformational landscape of this compound, detailing the energetic factors that dictate its preferred structures and the advanced analytical techniques used for their elucidation. We present an integrated approach, combining Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational chemistry to provide a holistic understanding of this molecule's conformational dynamics. This document is intended to serve as a technical resource for researchers in medicinal chemistry, organic synthesis, and materials science, where precise control over molecular conformation is paramount for designing molecules with desired properties.

Introduction: The Significance of Conformational Control in Cyclic Systems

Conformational analysis, the study of the three-dimensional shapes of molecules and their relative energies, is a cornerstone of modern chemistry. For cyclic systems, particularly the cyclohexane ring, the preferred conformation dictates the molecule's physical properties, reactivity, and biological activity. The cyclohexane ring is not a planar hexagon; it predominantly adopts a puckered "chair" conformation to minimize both angle strain (by maintaining near-tetrahedral sp³ bond angles) and torsional strain (by staggering all adjacent C-H and C-C bonds).[2][3]

The introduction of a carbonyl group to form cyclohexanone flattens the ring at the sp²-hybridized carbon, which consequently lowers the energy barrier for ring inversion and reduces the energy difference between the chair and higher-energy twist-boat conformations.[4] When further substituents are added, such as the gem-dimethyl group in this compound, the conformational equilibrium is significantly perturbed, offering a rich platform for detailed stereochemical investigation.

The Conformational Landscape of this compound

The primary challenge in the conformational analysis of this compound lies in the steric demands of the gem-dimethyl group at the C2 position. This substitution pattern forces a reconsideration of the simple chair model.

The Strained Chair Conformation

In a hypothetical chair conformation, the C2 carbon bears two methyl groups. In any chair form, one of these methyl groups must occupy an axial position, while the other is equatorial. An axial methyl group on a cyclohexane ring introduces significant destabilization due to steric repulsion with the other two axial hydrogens on the same face of the ring, an effect known as 1,3-diaxial interaction.[5][6][7] This steric strain is a major determinant of conformational preference.

The Twist-Boat Conformation: An Escape from Strain?

To alleviate the severe 1,3-diaxial strain inherent in the chair form, this compound can adopt a non-chair conformation. The most likely alternative is the twist-boat conformation. While the boat conformation itself is unstable due to flagpole interactions and eclipsed bonds, twisting it relieves some of this strain.[2][3] For highly substituted cyclohexanes, particularly those with bulky groups that create unfavorable axial interactions, the twist-boat can become a significantly populated or even the dominant conformer.[3][8] The equilibrium between these forms is a delicate balance of competing steric and torsional strains.

Caption: Conformational equilibrium between the strained chair and the twist-boat forms.

Energetic Considerations: A Quantitative Perspective

The relative stability of conformers is quantified by differences in Gibbs free energy (ΔG). For substituted cyclohexanes, "A-values" are used to express the free energy difference between a conformer with a substituent in the axial position versus the equatorial position.[9]

The A-value for a single methyl group is approximately 1.74 kcal/mol, reflecting the energetic penalty of placing it in an axial position due to two gauche-butane-like 1,3-diaxial interactions.[6][9][10] In this compound, the chair conformation must accommodate one axial methyl group, leading to significant inherent strain. The presence of the adjacent sp² carbonyl carbon slightly alters the geometry and the precise energetic cost compared to methylcyclohexane, but the destabilizing interaction remains substantial.

| Interaction | Description | Estimated Energy Cost (kcal/mol) |

| 1,3-Diaxial Strain | Steric repulsion between an axial methyl group and axial hydrogens at C4 and C6. | ~1.7 - 1.8 (for one methyl group)[10][11] |

| Torsional Strain | Eclipsing interactions between bonds on adjacent atoms, more prominent in boat and flattened chair forms. | Variable |

| gem-Dimethyl Effect | The presence of two methyl groups on the same carbon can favor cyclization and influence bond angles, subtly altering ring puckering and stability.[12][13] | Context-dependent |

Table 1: Key Energetic Factors Governing Conformational Stability.

The high energetic penalty of the axial methyl group in the chair form makes the twist-boat a highly competitive alternative. Computational studies are essential to accurately quantify the small energy differences between these competing conformations.

Methodologies for Conformational Elucidation

A multi-pronged approach combining solution-state, solid-state, and theoretical methods is required for a definitive conformational analysis.

Part A: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for studying conformational equilibria in solution.[14][15] At room temperature, if the rate of interconversion between conformers (ring flipping) is fast on the NMR timescale, a time-averaged spectrum is observed. By cooling the sample, it is often possible to slow this interconversion enough to observe the distinct spectra of individual conformers.[8]

Key NMR Observables:

-

Chemical Shifts (δ): Protons in an axial position are typically more shielded (found at a lower ppm value) than their equatorial counterparts.

-

Coupling Constants (J): The magnitude of the coupling constant between vicinal protons (³JHH) is highly dependent on the dihedral angle between them. Large couplings (8-13 Hz) are indicative of axial-axial relationships (~180°), while smaller couplings (1-5 Hz) suggest axial-equatorial or equatorial-equatorial arrangements.

Protocol 1: Low-Temperature ¹H NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of this compound in a deuterated solvent suitable for low-temperature work (e.g., deuterated methanol, CD₂Cl₂).

-

Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) to observe the time-averaged signals.

-

Variable Temperature (VT) NMR: Gradually lower the temperature of the NMR probe in increments of 10-20 K. Acquire a spectrum at each temperature.

-

Coalescence and "Freeze-Out": Observe the broadening of signals as the temperature decreases, followed by their sharpening into two distinct sets of peaks below the coalescence temperature. This "freeze-out" point represents the successful separation of signals from the individual conformers.

-

Data Analysis:

-

Integrate the signals corresponding to each conformer to determine their relative populations.

-

Use the equation ΔG = -RT ln(K_eq) , where K_eq is the equilibrium constant (ratio of conformer populations), to calculate the free energy difference between the conformers.

-

Analyze the coupling constants in the low-temperature spectra to assign the chair and/or twist-boat structures.

-

Part B: X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the molecule's conformation in the solid state.[16][17] This technique yields precise bond lengths, bond angles, and torsion angles. While the solid-state structure may not perfectly represent the major conformation in solution due to crystal packing forces, it provides an invaluable experimental benchmark for a low-energy structure. For substituted cyclohexanones, X-ray analysis can definitively confirm whether the ring adopts a chair, twist-boat, or other conformation in the crystalline form.[18][19]

Part C: Computational Chemistry

Theoretical calculations are indispensable for mapping the potential energy surface of a molecule. Methods like Density Functional Theory (DFT) and Molecular Mechanics (MM) can be used to:

-

Calculate the relative energies of different conformers (e.g., chair vs. twist-boat) with high accuracy.

-

Predict NMR chemical shifts and coupling constants to aid in the interpretation of experimental spectra.

-

Model the transition states between conformers to understand the dynamics of ring inversion.